Chromocarb

Catalog No.
S523603
CAS No.
4940-39-0
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocarb

CAS Number

4940-39-0

Product Name

Chromocarb

IUPAC Name

4-oxochromene-2-carboxylic acid

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)

InChI Key

RVMGXWBCQGAWBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-oxo-4H-1-benzopyran-2-carboxylic acid, chromone-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O

Description

The exact mass of the compound Chromocarb is 190.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758218. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of chromones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chromocarb, scientifically known as chromone-2-carboxylic acid, is a synthetic compound with the molecular formula C10H6O4C_{10}H_6O_4. It is categorized under the class of chromones, which are oxygen-containing heterocycles derived from flavonoids. Chromocarb exhibits significant biological activity and has been explored for various therapeutic applications, particularly in oncology and respiratory health .

The exact mechanism by which Chromocarb exerts its vasoprotective effects is not fully understood. However, research suggests it might act by inhibiting the activity of enzymes that degrade collagen, a key component of the vascular wall []. This could help maintain blood vessel integrity and function.

Information regarding the specific hazards or toxicity of Chromocarb is limited. Since it is a synthetic compound, proper handling procedures should be followed when working with it in a research setting.

Additional Points

  • Due to the limited research available on Chromocarb, more studies are needed to fully understand its therapeutic potential, mechanism of action, and safety profile.
, including:

  • Oxidation: Chromocarb can be oxidized to form chromone-2-carboxylic acid derivatives. This reaction is significant in synthesizing various functionalized chromones that may exhibit enhanced biological properties.
  • Ligand Exchange: In solution, it can participate in ligand exchange reactions, similar to other chromium compounds, where it interacts with metal ions and ligands .
  • Equilibrium Reactions: Chromocarb can exist in different forms depending on the pH of the solution, akin to the interconversion between chromate and dichromate ions .

Chromocarb has demonstrated various biological activities:

  • Anticancer Properties: It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its mechanism involves the modulation of cellular pathways that regulate cell growth and survival .
  • Vasoprotective Effects: The compound is recognized for its vasoprotective properties, which help in reducing inflammation and improving vascular health. This makes it a candidate for treating conditions related to cardiovascular diseases .
  • Anti-allergic Activity: Research indicates that Chromocarb may help prevent asthmatic reactions triggered by allergens, showcasing its potential in respiratory therapies .

The synthesis of Chromocarb typically involves:

  • Condensation Reactions: The initial step often includes the condensation of appropriate aromatic compounds with malonic acid or its derivatives.
  • Oxidative Processes: Subsequent oxidation steps may be employed to introduce the necessary carboxylic acid functional group, yielding Chromocarb as a final product.
  • Purification Techniques: The synthesized product is usually purified through recrystallization or chromatography to ensure high purity for biological testing .

Chromocarb finds applications in various fields:

  • Pharmaceutical Industry: Primarily used as an anticancer drug and a vasoprotectant.
  • Research: Employed in studies focusing on drug design and molecular interaction investigations due to its unique chemical structure.
  • Agricultural Chemistry: Potentially utilized in developing plant protectants owing to its biological activity against pests and diseases .

Studies on Chromocarb's interactions reveal:

  • Molecular Docking Studies: These studies indicate how Chromocarb binds with specific biological targets, providing insights into its mechanism of action at the molecular level.
  • Solvent Interaction Analysis: Research has shown how different solvents affect the stability and reactivity of Chromocarb, influencing its biological efficacy .

Chromocarb shares similarities with several other compounds within the chromone family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
ChromoneC9H6OC_{9}H_{6}OBasic structure of chromonesLacks carboxylic acid functionality
FlavoneC15H10OC_{15}H_{10}OAntioxidant propertiesMore complex structure; broader applications
CoumarinC9H6O2C_{9}H_{6}O_2Anticoagulant propertiesDifferent functional groups; less focused on cancer therapy
7-HydroxychromoneC9H6O3C_{9}H_{6}O_3Exhibits antioxidant activityHydroxyl group enhances reactivity

Chromocarb's distinct feature lies in its carboxylic acid group, which enhances its solubility and bioavailability compared to other chromones, making it particularly effective in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.02660867 g/mol

Monoisotopic Mass

190.02660867 g/mol

Heavy Atom Count

14

LogP

1.63 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY38S0790W

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4940-39-0

Wikipedia

Chromocarb

Dates

Modify: 2023-08-15

Drug permeation through human skin II: Permeability of ionizable compounds

J Swarbrick, G Lee, J Brom, N P Gensmantel
PMID: 6502479   DOI: 10.1002/jps.2600731006

Abstract

The aim of this study was to establish whether ionized as well as un-ionized forms of certain 4-oxo-4H-1-benzopyran-2-carboxylic acids (chromone-2-carboxylic acids) with pKa values less than 2 permeated through excised human skin and, if so, to determine the permeability coefficients of the permeating species. The permeation properties of four carboxylic acids were studied as a function of concentration over the pH range 5-7 at 37 degrees C with plexiglass diffusion cells. Plots of J/CA- (the total flux due to un-ionized and ionized species obtained under steady-state conditions per unit concentration of ionized drug in the donor compartment) against CH3O+ resulted in straight-line relationships. The intercepts of these plots were shown to equal PA-, whereas the slopes multiplied by the Ka values of the compounds equalled PHA, the permeability coefficients of the ionized and un-ionized species, respectively. With all four compounds, both species were found to permeate skin, although the permeability coefficients of the un-ionized species were approximately 10(4) greater than those for the ionized species. It was demonstrated that the relative contributions of the ionized and un-ionized species to the total flux, as well as the total flux, vary significantly, depending on the pH of the drug solution in the donor cell. This may provide a means of controlling the flux of these and similar compounds through human skin.


Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B

Stefano Alcaro, Alexandra Gaspar, Francesco Ortuso, Nuno Milhazes, Francisco Orallo, Eugenio Uriarte, Matilde Yáñez, Fernanda Borges
PMID: 20382016   DOI: 10.1016/j.bmcl.2010.03.081

Abstract

Chromone carboxylic acids were evaluated as human monoamine oxidase A and B (hMAO-A and hMAO-B) inhibitors. The biological data indicated that only chromone-3-carboxylic acid is a potent hMAO-B inhibitor, with a high degree of selectivity for hMAO-B compared to hMAO-A. Conversely the chromone-2-carboxylic acid resulted almost inactive against both MAO isoforms. Docking experiments were performed to elucidate the reasons of the different MAO IC(50) data and to explain the absence of activity versus selectivity, respectively.


Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition

D A Smith, K Brown, M G Neale
PMID: 3915471   DOI: 10.3109/03602538508991440

Abstract




The effect of molecular size on the nasal absorption of water-soluble compounds in the albino rat

A N Fisher, K Brown, S S Davis, G D Parr, D A Smith
PMID: 2441020   DOI: 10.1111/j.2042-7158.1987.tb03398.x

Abstract

The nasal absorption of a range of water-soluble compounds with different molecular weights, 4-oxo-4H-1-benzopyran-2-carboxylic acid (mol. wt 190), p-aminohippuric acid (mol. wt 194), inulin (mol. wt 5200) and dextran (mol. wt 70,000), has been investigated in the male Wistar rat. Compounds were instilled into the nasal cavities of anaesthetized animals, and for comparison, similar doses were administered intravenously. Serial samples of bile and urine were collected for up to 6 h. Nasal absorption, estimated by comparison of the extent of excretion in bile and urine following intranasal and intravenous administration, was 100% for 4-oxo-4H-1-benzopyran-2-carboxylic acid (1 mg kg-1), 75% for p-aminohippuric acid (1 mg kg-1), 15% for inulin (0.1 mg kg-1) and 2.8% for dextran (0.25 mg kg-1). The log molecular weight gave a good linear correlation with the log per cent intranasally absorbed (correlation coefficient of -0.996). From the molecular weight relationship, these data infer aqueous channel mechanisms for the nasal absorption of water-soluble compounds.


Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands

Fernando Cagide, Catarina Oliveira, Joana Reis, Fernanda Borges
PMID: 31757041   DOI: 10.3390/molecules24234214

Abstract

6-Bromochromone-2-carboxylic acid (
) was synthesized by a microwave-assisted process. The optimization of the reaction was performed varying parameters, such as type of base/number of reagent equivalents, solvent, temperature and reaction time. The yield of the reaction was improved to 87%. The new synthetic route is versatile as several chromone-2-carboxylic acids (compounds
-
) were obtained with good yields (54-93%). Only in the case of the nitro substituent (compound
), an ester was obtained instead of the desired carboxylic acid. Following this synthetic route chromone carboxylic acids can be attained with a high degree of purity, without the need of the tedious and expensive purification processes through column chromatography. The reaction is safe, cost-effective, fast and robust, and can be used in the development of concise and diversity-oriented libraries based on chromone scaffold. The overall study can be looked as a step forward to speed-up the discovery of chromone-based multitarget-directed ligands.


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